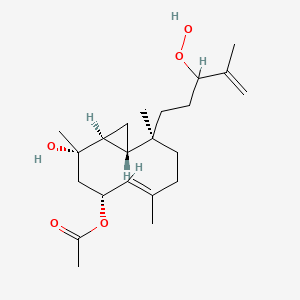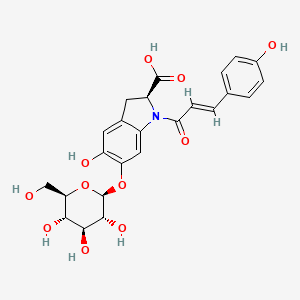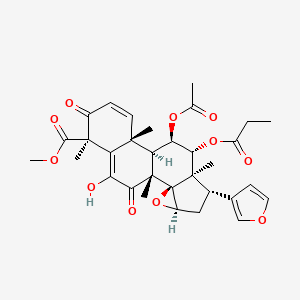
イレックスゲニンA
概要
説明
Ilexgenin A is a pentacyclic triterpenoid compound extracted from the leaves of Ilex hainanensis Merr. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of inflammation and cancer research .
科学的研究の応用
Chemistry: Ilexgenin A serves as a valuable compound for studying the chemical properties and reactions of pentacyclic triterpenoids.
Biology: The compound has shown significant anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies
Medicine: Ilexgenin A is being investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders
作用機序
Ilexgenin A exerts its effects through several molecular targets and pathways:
AMP-activated protein kinase (AMPK) Activation: Ilexgenin A activates AMPK, which plays a crucial role in regulating cellular energy homeostasis.
Inhibition of Sterol Regulatory Element-Binding Protein 1 (SREBP1): The compound inhibits the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver.
Suppression of Endoplasmic Reticulum Stress: Ilexgenin A ameliorates endothelial dysfunction by inhibiting endoplasmic reticulum stress and the activation of the TXNIP/NLRP3 inflammasome.
Safety and Hazards
生化学分析
Biochemical Properties
Ilexgenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Ilexgenin A has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in inflammatory responses . Additionally, it interacts with the AMP-activated protein kinase (AMPK) pathway, enhancing its activity and thereby influencing cellular energy homeostasis . Ilexgenin A also inhibits the signal transducer and activator of transcription 3 (STAT3) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in cell proliferation and survival .
Cellular Effects
Ilexgenin A exerts significant effects on various cell types and cellular processes. In endothelial cells, it ameliorates endoplasmic reticulum stress and improves endothelial function by suppressing the thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome activation . In hepatocellular carcinoma cells, Ilexgenin A inhibits the production of inflammatory cytokines such as TNF-α and IL-6, and downregulates the pro-angiogenic factor VEGF . These actions highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ilexgenin A involves several key interactions at the molecular level. It binds to and inhibits the activity of the NF-κB pathway, reducing the expression of pro-inflammatory genes . Ilexgenin A also activates AMPK by enhancing its phosphorylation, which in turn inhibits the mTOR pathway and reduces lipid synthesis . Furthermore, it disrupts the interaction between Sec23A and Sec31A, components of the COPII complex, thereby preventing the maturation of sterol regulatory element-binding protein 1 (SREBP1) and inhibiting de novo fatty acid synthesis in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ilexgenin A have been observed to change over time. Studies have shown that Ilexgenin A is relatively stable and maintains its activity over extended periods . Its efficacy can be influenced by factors such as solubility and bioavailability. For instance, the inclusion complex of Ilexgenin A with β-cyclodextrin polymer has been shown to enhance its solubility and efficacy in hyperlipidemia models . Long-term studies have indicated that Ilexgenin A can sustain its beneficial effects on lipid metabolism and inflammation over several weeks .
Dosage Effects in Animal Models
The effects of Ilexgenin A vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and lipid-lowering effects without notable toxicity . At higher doses, some adverse effects such as hepatotoxicity have been observed . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ilexgenin A is involved in several metabolic pathways. It is metabolized by β-glucosidase enzymes in the intestinal microflora, converting it into its active form . Ilexgenin A also influences lipid metabolism by inhibiting the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver . Additionally, it enhances the activity of AMPK, which plays a pivotal role in regulating energy homeostasis and metabolic flux .
Transport and Distribution
Ilexgenin A is transported and distributed within cells and tissues through various mechanisms. It is absorbed by human umbilical vein endothelial cells via passive diffusion and active transportation mechanisms . The compound is also distributed in the liver, where it exerts its lipid-lowering effects by inhibiting SREBP1 maturation . The transport and distribution of Ilexgenin A are influenced by factors such as serum proteins and transporters like P-glycoprotein .
Subcellular Localization
The subcellular localization of Ilexgenin A plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Ilexgenin A also targets specific compartments such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and stress responses . The localization of Ilexgenin A is regulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Ilexgenin A is primarily obtained through extraction from natural sources, specifically the leaves of Ilex hainanensis Merr. The extraction process involves several steps, including solvent extraction, purification, and crystallization .
Industrial Production Methods: While there is limited information on large-scale industrial production methods for Ilexgenin A, the compound is typically produced in research laboratories using standard extraction and purification techniques. The scalability of these methods for industrial production remains an area of ongoing research.
化学反応の分析
Types of Reactions: Ilexgenin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.
Major Products: The major products formed from these reactions include derivatives of Ilexgenin A with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications.
類似化合物との比較
Ilexgenin A is unique among pentacyclic triterpenoids due to its specific molecular targets and pathways. Similar compounds include:
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Betulinic Acid: Exhibits anti-cancer and anti-HIV activities.
These compounds share structural similarities with Ilexgenin A but differ in their specific biological activities and mechanisms of action.
Conclusion
Ilexgenin A is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical properties and mechanisms of action make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
特性
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGOKVPCRANSU-XUFMHOFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319106 | |
| Record name | Ilexgenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108524-94-3 | |
| Record name | Ilexgenin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilexgenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ilexgenin A in inhibiting the proliferation of human hepatic cancer cell strain HepG2?
A1: Ilexgenin A inhibits the proliferation of HepG2 cells by inducing G1 cell cycle arrest and reducing the cell population in the S phase. [, ] This suggests that Ilexgenin A disrupts the cell cycle progression, preventing the cancer cells from replicating their DNA and dividing.
Q2: How does Ilexgenin A induce apoptosis in HepG2 cells?
A2: Ilexgenin A induces apoptosis in human hepatic cancer cells by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. [, ] This shift in the balance of these proteins promotes programmed cell death.
Q3: Does Ilexgenin A affect angiogenesis in tumor models?
A3: Yes, Ilexgenin A has been shown to inhibit the growth of tumors in a rat model, and this effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density (MVD). [] VEGF is a key regulator of angiogenesis, and MVD is a measure of blood vessel formation, suggesting that Ilexgenin A may suppress tumor growth by inhibiting the formation of new blood vessels that supply the tumor with nutrients and oxygen.
Q4: How does Ilexgenin A impact lipid metabolism?
A4: Ilexgenin A has demonstrated beneficial effects on metabolic homeostasis. It has been shown to restrain CRTC2 in the cytoplasm, preventing SREBP1 maturation via AMP kinase activation in the liver. [] This suggests a role for Ilexgenin A in regulating lipid synthesis and potentially addressing metabolic disorders.
Q5: What is the molecular formula and weight of Ilexgenin A?
A5: The molecular formula of Ilexgenin A is C30H48O6, and its molecular weight is 504.7 g/mol. [, ]
Q6: Is there spectroscopic data available for Ilexgenin A?
A6: Yes, the characterization of Ilexgenin A often involves spectroscopic techniques. Studies have employed ¹H NMR, FT-IR, and UV-vis spectroscopy to analyze and confirm its structure. [] Additionally, mass spectrometry, especially in conjunction with liquid chromatography, is frequently utilized for its identification and quantification. [, ]
Q7: How is Ilexgenin A formulated to enhance its solubility and bioavailability?
A7: Researchers have successfully developed a water-soluble inclusion complex of Ilexgenin A with β-cyclodextrin polymer (CDP). [] This formulation significantly improves the solubility of Ilexgenin A compared to the free compound or its complex with β-cyclodextrin alone, making it a more suitable candidate for drug development.
Q8: What analytical techniques are commonly employed to determine Ilexgenin A content in plant material and biological samples?
A8: Several analytical methods have been developed and validated for the quantification of Ilexgenin A. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) [, , ] and Evaporative Light Scattering Detection (ELSD) [, , ], is widely used. Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [, , , ] provides high sensitivity and selectivity for quantifying Ilexgenin A and its metabolites in biological samples.
Q9: Have any specific methods been developed to simultaneously quantify Ilexgenin A and its related compounds?
A9: Yes, researchers have developed methods using UPLC-MS/MS to simultaneously quantify Ilexgenin A, its precursor Ilexsaponin A1, and their respective metabolites in mice plasma. [, ] This is particularly valuable for understanding the pharmacokinetics of these compounds and their potential in treating conditions like NAFLD.
Q10: How is the quality of Ilexgenin A ensured in research and potential therapeutic applications?
A10: Quality control of Ilexgenin A is crucial for ensuring its safety and efficacy. HPLC coupled with DAD or ELSD, as well as LC-MS, are commonly employed for standardization and quality assessment. [, , , , , ] These methods allow for the quantification of Ilexgenin A and related compounds in plant material and formulations, ensuring batch-to-batch consistency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



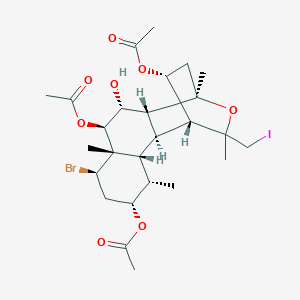
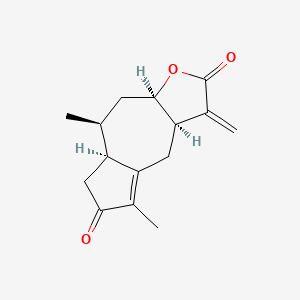
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)

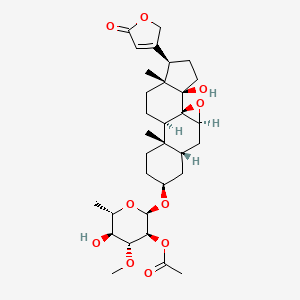

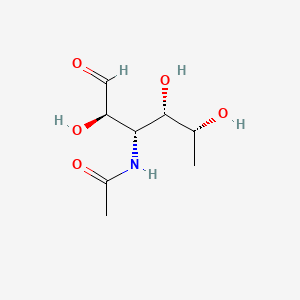
![[(9R,10R,13R,14R,17R)-6-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259768.png)
![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
